molecular formula C16H15Cl2NO4 B041940 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid CAS No. 123853-39-4

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B041940
M. Wt: 356.2 g/mol
InChI Key: LHAOQTPGTBGTIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of dihydropyridine derivatives, including those with specific substitutions like 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid, involves the Hantzsch dihydropyridine synthesis or modifications thereof. A key step in their synthesis is often the formation of the 1,4-dihydropyridine ring through the condensation of β-ketoesters with aldehydes and ammonium acetate under various conditions. The synthesis process can be influenced by factors such as catalysts, reaction time, and solvent choice. For example, phase transfer catalysis has been utilized to modify the synthetic procedure of similar compounds, significantly affecting the yield and reaction efficiency (Li Ruo-qi, 2008).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by their 1,4-dihydropyridine core, with various substituents influencing their physical and chemical properties. Crystalline structure analysis through X-ray diffraction reveals hydrogen bonding interactions and conformational details. For instance, the presence of polar orthosubstituents on the phenyl ring of chloro-substituted dihydropyridines can accommodate hydrogen bonding to the carbonyl oxygen atom, indicating a level of structural flexibility and interaction capability that can influence biological activity (G. Caignan, E. M. Holt, 2000).

Scientific Research Applications

  • Efficient Synthesis for Studying Impurities in Clevidipine Butyrate : Zhou Bang-chan (2014) discusses the efficient synthesis of 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, which aids in studying impurities in clevidipine butyrate (Zhou, 2014).

  • Inhibition of Phenylephrine-Induced Contraction in Human Prostate : A study by Wong et al. (1998) found that a dihydropyridine derivative effectively inhibits phenylephrine-induced contraction of the human prostate by selectively binding to alpha1a adrenoceptors (Wong et al., 1998).

  • Calcium Channel Modulating Activities : Amini, McEwen, and Knaus (2001) reported that certain compounds, including 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid derivatives, show promising calcium channel modulating activities. This could benefit smooth muscle function and reduce side effects of calcium channel agonists (Amini et al., 2001).

  • Hydrogen Bonding Networks in Crystal Structures : Metcalf and Holt (2000) observed hydrogen-bonding networks involving carbonyl O atoms in the crystal structures of certain dihydropyridine compounds, including those with methoxy groups serving as hydrogen-bond acceptors (Metcalf & Holt, 2000).

  • Antiarrhythmic and Calcium Antagonistic Activity : Research by Holt and Caignan (2000) indicates that new 1,4-dihydropyridine derivatives with C4 heterocyclic substituents, like the one , demonstrate potential antiarrhythmic activity and antagonistic activity in L-type voltage-gated calcium channels (Holt & Caignan, 2000).

  • Antiulcer Activity : Subudhi, Panda, and Bhatta (2009) found that 1,4-dihydropyridines, when combined with sulfanilamide, show enhanced antiulcer activity. The methoxy group substitution in these compounds increases their potential (Subudhi et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not known from the available resources. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and any potential biological activity. This could include studies on its mechanism of action, potential uses in medicine or industry, and its safety profile .

properties

IUPAC Name

4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAOQTPGTBGTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383176
Record name 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

CAS RN

123853-39-4, 105580-45-8
Record name H-152/81
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123853394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name H-152/81
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446669RI9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 2,3-dichlorobenzaldehyde (0.70 g), 3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester of acetoacetic acid (1.42 g) and methyl 3-amino-crotonate (0.46 g) in tert-butyl alcohol (3 ml) was refluxed for 4.5 hours. The resulting mixture was cooled to 25° C. and then concentrated under reduced pressure. The residue obtained was subjected to column chromatography on silica gel (60 g) and eluted with a mixture of chloroform and methanol (100:1 by volume). The fractions containing the desired compound were collected and evaporated under reduced pressure. The residue obtained was recrystallized from a mixture of diethyl ether and diisopropyl ether to give 3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester of 4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (1.11 g), mp 115° to 117.5° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
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4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
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4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
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4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
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4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
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4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Citations

For This Compound
1
Citations
P Li, H Wu, Z Zhao, P Du, H Xu, H Liu, Y Zhou… - Frontiers in …, 2022 - frontiersin.org
Clevidipine is an ultrashort acting dihydropyridine calcium antagonists, which can control blood pressure accurately. It is necessary to develop a LC–MS/MS method to quantitation …
Number of citations: 4 www.frontiersin.org

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